![molecular formula C24H23N3O4S2 B2532876 2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868965-72-4](/img/structure/B2532876.png)
2-(4-(indolin-1-ylsulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives has been explored in recent studies, with a focus on creating biologically active molecules that can serve as potent inhibitors for various enzymes and viruses. One such compound, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, was synthesized and its structure was studied both theoretically and experimentally. The synthesis involved crystallization from acetonitrile, and the compound was found to exist in a monoclinic P21/c space group within the crystal structure . Another study reported the efficient synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, which were found to selectively inhibit urokinase-type plasminogen activator (uPA). The synthesis of these compounds involved a two-step process starting from 3-fluoroiodobenzene, leading to a key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, which was then used to create more potent inhibitors through palladium-catalyzed couplings and amidination .
Molecular Structure Analysis
The molecular structure of the synthesized benzo[b]thiophene derivatives is crucial for their biological activity. In the case of the methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, single crystal X-ray analysis revealed its existence in a specific space group, which is indicative of its stable form in the solid state. The study also utilized Hirshfeld surface analysis to examine the intermolecular interactions within the crystal, which can influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of the synthesized compounds is largely determined by their molecular structure and the presence of functional groups that can interact with biological targets. The benzo[b]thiophene derivatives synthesized in these studies were designed to inhibit specific enzymes, such as hepatitis B virus and urokinase-type plasminogen activator. The molecular docking studies conducted on the methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate compound suggested its potential as a new inhibitor of hepatitis B, with in vitro nanomolar inhibitory activity against HBV . The carboxamidines synthesized in the second study were found to be potent and selective uPA inhibitors, with the most potent compound exhibiting an IC50 value of 70 nM .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are essential for understanding their stability, solubility, and overall suitability for use as pharmaceutical agents. While the provided data does not include specific details on these properties, the crystalline nature of the compounds and their selective inhibitory activities suggest that they have been optimized for good bioavailability and specificity towards their biological targets. The crystallization from acetonitrile indicates solubility in organic solvents, which is important for the formulation of these compounds in medicinal chemistry .
Applications De Recherche Scientifique
Indole Synthesis and Applications
Indole derivatives, such as those containing the indolin-1-ylsulfonyl group, are significant in medicinal chemistry due to their wide range of biological activities. The synthesis of indoles has been a subject of interest for over a century, leading to the development of various strategies for constructing the indole nucleus. These methodologies can be applied to synthesize complex indole derivatives for use in pharmaceuticals, agrochemicals, and materials science (Taber & Tirunahari, 2011).
Sulfonamide Derivatives in Drug Development
Sulfonamides, such as those found in indolylarylsulfones, have shown significant activity as inhibitors of various biological targets. For instance, indolylarylsulfones have been studied for their potent anti-HIV properties, demonstrating the capacity of sulfonamide derivatives to serve as core structures in the development of antiretroviral drugs (Famiglini & Silvestri, 2018).
Thiophene-based Compounds in Anticancer Research
Thiophene derivatives, akin to the cyclopenta[b]thiophene part of the compound , have been explored for their anticancer potential. Thiophene analogues of known carcinogens have been synthesized and evaluated, providing insights into the design of thiophene-based compounds with potential antitumor activity (Ashby et al., 1978).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The presence of a carboxamide moiety in indole derivatives, like this compound, is known to cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways
Result of Action
Given the inhibitory properties of indole derivatives on various enzymes and proteins , it can be inferred that this compound may lead to changes in cellular function and potentially have therapeutic effects in a variety of conditions.
Propriétés
IUPAC Name |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-25-23(29)21-18-6-4-8-20(18)32-24(21)26-22(28)16-9-11-17(12-10-16)33(30,31)27-14-13-15-5-2-3-7-19(15)27/h2-3,5,7,9-12H,4,6,8,13-14H2,1H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGVMOKXJCFZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

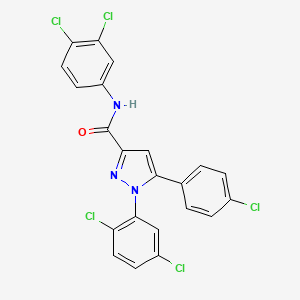


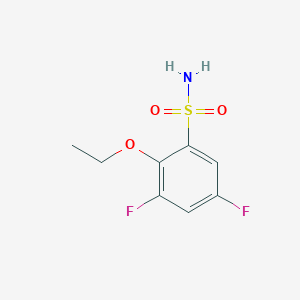



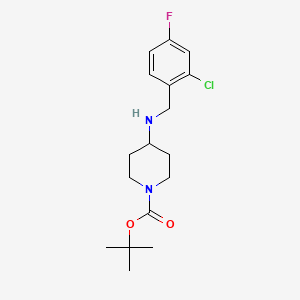
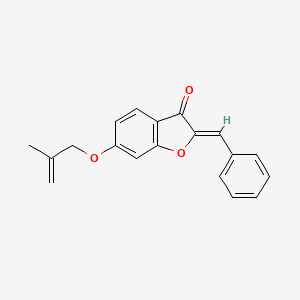
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2532812.png)
![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)

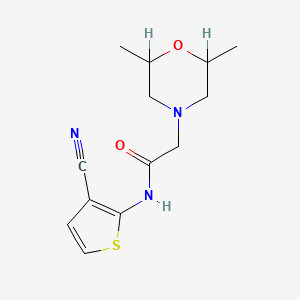
![2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2532816.png)